molecular formula C19H20N4O2S3 B2593268 2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide CAS No. 851409-54-6

2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide

Cat. No. B2593268
CAS RN: 851409-54-6
M. Wt: 432.58
InChI Key: CIRBSGKDXMXVRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound . This can include various chemical reactions, the use of catalysts, and conditions such as temperature and pressure .


Chemical Reactions Analysis

Chemical reactions analysis involves studying how the compound reacts with other substances . This can include understanding the types of reactions it undergoes, the products formed, and the conditions required for these reactions .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and various spectroscopic properties .

Scientific Research Applications

Synthesis and Biological Activity

The compound has been explored in the synthesis of novel thieno[3,2-d]pyrimidine derivatives with potential antitumor activities. These derivatives have shown promising results against various cancer cell lines, including human breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) cells. Some derivatives exhibited anticancer activity comparable to doxorubicin, a commonly used chemotherapy drug, highlighting their potential as therapeutic agents in cancer treatment (Hafez & El-Gazzar, 2017).

Structural Analysis

Research on the crystal structures of related 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides has provided insights into their molecular conformation. These studies have identified intramolecular hydrogen bonds stabilizing the compounds' folded conformation, which is crucial for understanding their biological activity and interactions with biological targets (Subasri et al., 2016).

Dual Inhibitory Activity

Compounds based on the thieno[2,3-d]pyrimidine scaffold have been synthesized as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), two enzymes critical for DNA synthesis and cell division. These compounds represent a promising approach for the development of new anticancer agents due to their dual inhibitory action, which could lead to more effective treatments with reduced resistance (Gangjee et al., 2008).

Antimicrobial and Anti-inflammatory Properties

The synthesis of fused heterocycles combining benzothiazole and pyrimidine cores has also been reported, with some compounds exhibiting significant anti-inflammatory and antibacterial activities. This research suggests potential applications in developing new antimicrobial and anti-inflammatory drugs (Kale and Mene, 2013).

Mechanism of Action

The mechanism of action is typically studied for bioactive compounds and involves understanding how the compound interacts with biological systems .

Safety and Hazards

Safety and hazard analysis involves understanding the potential risks associated with the compound. This can include toxicity, flammability, environmental impact, and precautions for handling and storage .

properties

IUPAC Name

2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S3/c1-4-23-17(25)16-13(8-11(3)27-16)21-19(23)26-9-15(24)22-18-20-12-6-5-10(2)7-14(12)28-18/h5-7,11H,4,8-9H2,1-3H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIRBSGKDXMXVRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(CC(S2)C)N=C1SCC(=O)NC3=NC4=C(S3)C=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.